molecular formula C21H15FN4O3 B11509419 Methyl 4-[6-amino-5-cyano-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Methyl 4-[6-amino-5-cyano-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Cat. No.: B11509419
M. Wt: 390.4 g/mol
InChI Key: YBEZARJWUFHHRO-UHFFFAOYSA-N
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Description

METHYL 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core. The presence of various functional groups such as amino, cyano, and fluorophenyl makes it a compound of significant interest in scientific research and industrial applications.

Preparation Methods

The synthesis of METHYL 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE typically involves multi-step reactions. One common method includes the reaction of aromatic aldehydes with malononitrile, hydrazine hydrate, and methyl acetoacetate under reflux conditions. The reaction is often catalyzed by acetic acid or other acidic catalysts to facilitate the formation of the pyrano[2,3-c]pyrazole core . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

METHYL 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For instance, its anticancer activity may be attributed to its ability to inhibit certain kinases or disrupt DNA replication . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

METHYL 4-[6-AMINO-5-CYANO-3-(4-FLUOROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H15FN4O3

Molecular Weight

390.4 g/mol

IUPAC Name

methyl 4-[6-amino-5-cyano-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C21H15FN4O3/c1-28-21(27)13-4-2-11(3-5-13)16-15(10-23)19(24)29-20-17(16)18(25-26-20)12-6-8-14(22)9-7-12/h2-9,16H,24H2,1H3,(H,25,26)

InChI Key

YBEZARJWUFHHRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N

Origin of Product

United States

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